Heparin is a glycosaminoglycan with anticoagulant properties, meaning it inhibits blood clotting. It achieves this effect by binding to specific proteins like antithrombin. HD-III-H Na serves as a minimal binding domain, containing the essential structural elements required for heparin to interact with antithrombin []. Researchers can utilize HD-III-H Na to study the mechanism of action of heparin and identify new targets for developing anticoagulant drugs.
HIT is a serious complication that can occur in patients receiving heparin therapy. It is caused by an immune response against a complex formed between heparin and platelets (blood clotting cells). HD-III-H Na can be used to develop and validate assays for diagnosing HIT []. By measuring the ability of a patient's blood to activate platelets in the presence of HD-III-H Na, researchers can assess the likelihood of HIT development.